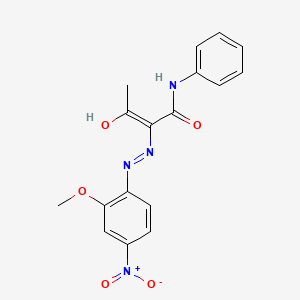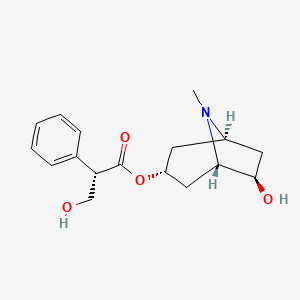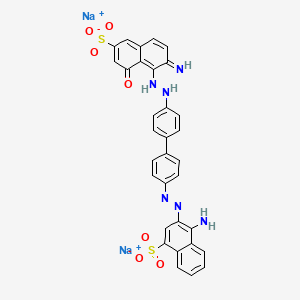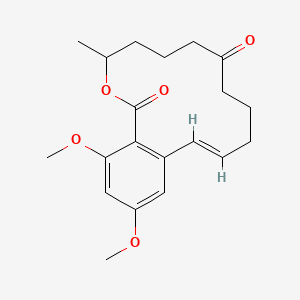
rac 2,4-O-Dimethylzearalenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac 2,4-O-Dimethylzearalenone: is a synthetic derivative of zearalenone, a mycotoxin produced by Fusarium species. This compound is known for its estrogenic activity, making it a subject of interest in various fields of research, including chemistry, biology, and medicine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of rac 2,4-O-Dimethylzearalenone typically involves the methylation of zearalenone. The reaction conditions often include the use of methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate .
Industrial Production Methods:
Analyse Chemischer Reaktionen
Types of Reactions: rac 2,4-O-Dimethylzearalenone undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: Halogenation and other substitution reactions can modify the aromatic ring
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine
Major Products: The major products formed from these reactions include hydroxylated, reduced, and halogenated derivatives of this compound .
Wissenschaftliche Forschungsanwendungen
rac 2,4-O-Dimethylzearalenone has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the detection and quantification of zearalenone and its derivatives
Biology: Studied for its estrogenic effects on various biological systems, including its impact on reproductive health
Medicine: Investigated for potential therapeutic applications, particularly in hormone replacement therapy and cancer research
Industry: Utilized in the development of new materials and compounds with specific estrogenic properties
Wirkmechanismus
rac 2,4-O-Dimethylzearalenone exerts its effects primarily through its interaction with estrogen receptors. It mimics the action of natural estrogens by binding to these receptors, leading to the activation of estrogen-responsive genes. This interaction can influence various physiological processes, including cell growth, differentiation, and reproduction .
Vergleich Mit ähnlichen Verbindungen
Zearalenone: The parent compound, known for its estrogenic activity.
Zearalenol: A hydroxylated derivative of zearalenone with similar biological effects.
Zearalanone: A saturated analog of zearalenone with reduced estrogenic activity
Uniqueness: rac 2,4-O-Dimethylzearalenone is unique due to its specific methylation pattern, which enhances its stability and modifies its estrogenic activity compared to its parent compound and other derivatives .
Eigenschaften
Molekularformel |
C20H26O5 |
|---|---|
Molekulargewicht |
346.4 g/mol |
IUPAC-Name |
(12E)-16,18-dimethoxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraene-2,8-dione |
InChI |
InChI=1S/C20H26O5/c1-14-8-7-11-16(21)10-6-4-5-9-15-12-17(23-2)13-18(24-3)19(15)20(22)25-14/h5,9,12-14H,4,6-8,10-11H2,1-3H3/b9-5+ |
InChI-Schlüssel |
MYILAUURZUNHGP-WEVVVXLNSA-N |
Isomerische SMILES |
CC1CCCC(=O)CCC/C=C/C2=C(C(=CC(=C2)OC)OC)C(=O)O1 |
Kanonische SMILES |
CC1CCCC(=O)CCCC=CC2=C(C(=CC(=C2)OC)OC)C(=O)O1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1S,3R,4S,5S)-4,6,6-trimethylbicyclo[3.1.1]heptane-3,4-diol](/img/structure/B13403824.png)
![methyl 2-(4-aminophenyl)-7-[(1-oxidopyridin-1-ium-2-yl)methoxy]-1-oxo-4-(3,4,5-trimethoxyphenyl)isoquinoline-3-carboxylate;hydrochloride](/img/structure/B13403831.png)
![(2R,3R,4R,5S,6S)-6-[(2S,3R,4S,5S,6S)-2-[[(3S,4aR,6aR,6bS,8aS,11S,12aS,14aR,14bS)-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-6-carboxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid;azane](/img/structure/B13403842.png)
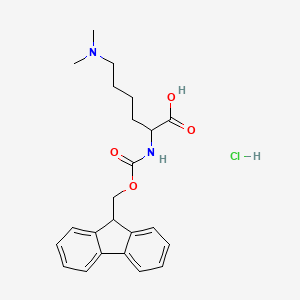
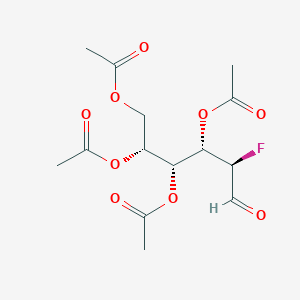
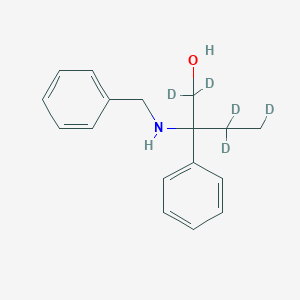
![1,3,2-Dioxaborolane, 2-[2,3-dihydro-7-(methoxymethoxy)-1-methyl-1H-benz[e]inden-9-yl]-4,4,5,5-tetramethyl-](/img/structure/B13403856.png)
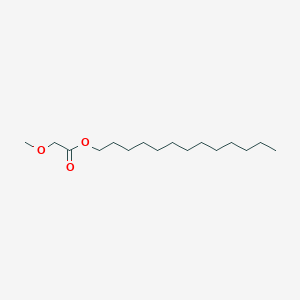
![(1R,3aR,5aR,5bR,7aR,9S,11aR,11bR,13bR)-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-ol](/img/structure/B13403876.png)
